Specific Scientific Field: Oncology, specifically lung cancer research.
Summary: ASP3026 has been investigated as a potential treatment for patients with metastatic, crizotinib-resistant ALK-positive NSCLC. ALK gene alterations are relevant biomarkers in NSCLC, and targeting ALK has therapeutic implications .
Methods of Application: Patients received oral ASP3026 in dose-escalation cohorts at doses ranging from 25 mg to 800 mg once daily in 28-day cycles. The study aimed to identify the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D). Response was evaluated using RECIST 1.1 criteria.
Results:Pharmacokinetics: ASP3026 demonstrated linear pharmacokinetics and dose-proportional exposure. The median terminal half-life was 35 hours, supporting daily dosing.
Safety: Dose-limiting toxicities (grade 3 rash and elevated transaminase concentrations) were observed at 800 mg. The MTD and RP2D were determined to be 525 mg daily.
Antitumor Activity: Among 16 patients with crizotinib-resistant ALK-positive tumors (15 NSCLC, 1 neuroblastoma), eight achieved partial response (overall response rate 50%) and seven achieved stable disease.
Specific Scientific Field: Oncology, particularly tumors with inflammatory components.
Summary: ASP3026 demonstrated antitumor activity in an ALK-positive inflammatory myofibroblastic tumor. One patient achieved a partial response in the 125-mg dose group .
ASP3026 may provide therapeutic benefit for other solid tumors
ASP3026 is a novel, selective, orally available compound designed as an anaplastic lymphoma kinase inhibitor. It is classified as a second-generation tyrosine kinase inhibitor specifically targeting the anaplastic lymphoma kinase, or ALK. This compound exhibits high potency with an inhibitory concentration (IC50) of approximately 3.5 nanomolar against ALK, making it significantly more effective than earlier inhibitors like crizotinib . ASP3026 was developed to overcome resistance mechanisms associated with first-generation ALK inhibitors, particularly in patients with non-small cell lung cancer (NSCLC) harboring ALK rearrangements.
There is no current information available on the mechanism of action of this compound.
Due to the lack of research, data on safety and hazards associated with this compound, including toxicity, flammability, and reactivity, is not available.
ASP3026 functions primarily through competitive inhibition of ATP binding to the active site of the ALK enzyme. The compound's structure allows it to mimic ATP, thereby preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival. This mechanism has been validated through various biochemical assays demonstrating its ability to inhibit ALK activity in both cell-free systems and cellular contexts .
The biological activity of ASP3026 extends beyond its inhibition of ALK. It has been shown to affect several other kinases, including ROS proto-oncogene 1 and various Src family kinases. In preclinical studies, ASP3026 demonstrated significant antitumor activity against tumors expressing EML4-ALK fusion proteins, leading to tumor regression in xenograft models . Furthermore, it has been noted for its ability to inhibit cancer cell division and survival in various cell lines, suggesting a broad therapeutic potential against solid tumors .
ASP3026 is primarily being explored for its therapeutic potential in treating cancers associated with ALK mutations, particularly NSCLC. Clinical trials have indicated that it may provide significant benefits for patients with solid tumors that express ALK or ROS fusion kinases. Its unique profile allows it to be effective even against tumors that have developed resistance to crizotinib . Additionally, ASP3026's ability to enhance the efficacy of other chemotherapeutic agents like paclitaxel suggests its potential for combination therapies .
Studies on ASP3026 have highlighted its interactions with various molecular targets beyond ALK. For instance, it has been shown to inhibit multiple kinases involved in cancer progression and survival pathways. Interaction studies indicate that ASP3026 may also modulate the activity of insulin-like growth factor 1 receptor, contributing to its antitumor effects . Furthermore, research has demonstrated that ASP3026 can improve thermal stability in certain protein targets, which may influence its pharmacodynamics .
Several compounds exhibit structural and functional similarities to ASP3026, particularly within the class of anaplastic lymphoma kinase inhibitors. Notable comparisons include:
Compound Name | Type | IC50 (nM) | Unique Features |
---|---|---|---|
Crizotinib | First-generation | ~20 | Dual inhibitor (ALK/MET), less selective |
NVP-TAE684 | Type 1 inhibitor | 0.65 | More potent but less selective than ASP3026 |
Alectinib | Second-generation | ~0.5 | Effective against crizotinib-resistant mutations |
Brigatinib | Second-generation | ~1 | Broad-spectrum activity against resistant variants |
ASP3026 stands out due to its high selectivity for ALK and its ability to inhibit specific mutations that confer resistance to other treatments like crizotinib . Its unique chemical structure allows for enhanced binding affinity and competitive inhibition compared to these similar compounds.
ASP3026 has the molecular formula C29H40N8O3S, confirming it contains 29 carbon atoms, 40 hydrogen atoms, 8 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [1] [2] [3]. The compound features a complex molecular architecture built around a central 1,3,5-triazine ring system, which serves as the core structural framework [2] [3].
The molecule incorporates several key structural elements: a methoxy-substituted phenyl ring connected to a piperidine moiety, which in turn is linked to a 4-methylpiperazine group. Additionally, the compound contains an isopropylsulfonyl-substituted phenyl ring. These structural components are interconnected through the central triazine ring via diamine linkages, creating a sophisticated three-dimensional molecular architecture [2] [3].
The complete IUPAC systematic name for ASP3026 is N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine [2]. Alternative chemical nomenclature includes 1,3,5-Triazine-2,4-diamine, N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]- [3] [4].
The compound is also known by several alternative designations in the scientific literature, including 4-N-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-2-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine [5] and 2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine [6]. The Chemical Abstracts Service (CAS) Registry Number for ASP3026 is 1097917-15-1 [1] [2] [3].
The molecular weight of ASP3026 is precisely determined to be 580.74 g/mol [2] [3] [7]. This value has been consistently reported across multiple analytical sources and represents the sum of the atomic masses of all constituent atoms in the molecule. The monoisotopic mass is calculated to be 580.294408354 g/mol [8], providing additional precision for mass spectrometric applications.
The density of ASP3026 is reported as 1.3±0.1 g/cm³ [9]. This physicochemical parameter indicates that the compound has a relatively high density compared to many organic molecules, which is consistent with its complex molecular structure containing multiple aromatic rings and heteroatoms including nitrogen, oxygen, and sulfur atoms.
ASP3026 exhibits a high boiling point of 794.3±70.0°C [9], indicating significant intermolecular forces and thermal stability. This elevated boiling point is characteristic of complex organic molecules with multiple hydrogen bonding sites and extensive aromatic character. The compound's thermal behavior is further characterized by its polymorphic nature, with five distinct polymorphs (A01, A02, A03, A04, and A05) having been identified [10] [11].
The polymorphic transition temperature from form A02 to A01 has been estimated as 325 K (52°C) [10]. Among the five polymorphs, A04 represents the most thermodynamically stable form at ambient temperature, while A05 is the least stable [10]. These thermal properties are crucial for pharmaceutical development and storage considerations.
ASP3026 has a calculated partition coefficient (LogP) of 1.01 [9], indicating moderate lipophilicity. This value suggests that the compound has a balanced distribution between hydrophilic and lipophilic character, which is favorable for biological applications. The partition coefficient is within the optimal range for drug-like compounds, as it falls well below the Lipinski's Rule of Five threshold of LogP < 5 [12].
The solubility profile of ASP3026 shows that it is insoluble in water but demonstrates good solubility in organic solvents. Specifically, the compound exhibits solubility of ≥14.53 mg/mL in dimethyl sulfoxide (DMSO) and ≥4.9 mg/mL in ethanol with gentle warming and ultrasonic treatment [6]. This solubility pattern is consistent with its moderate lipophilicity and suggests potential for formulation in organic solvent systems.
X-ray crystallography studies have provided detailed insights into the three-dimensional structure of ASP3026. Crystal structure analysis reveals that the compound exists in multiple polymorphic forms, with crystal structures determined for several variants [10] [13]. The crystallographic data for one polymorph shows a monoclinic crystal system with specific unit cell parameters [13].
Structural studies have utilized powder X-ray diffraction, differential scanning calorimetry, and solubility measurements to characterize the different polymorphic forms [10]. The crystal structure analysis demonstrates that ASP3026 maintains its fundamental molecular connectivity across different polymorphs, with variations occurring primarily in the packing arrangements and intermolecular interactions.
X-ray crystallography has also been employed to study ASP3026 in complex with target proteins. Notably, crystal structures have been determined for ASP3026-derived compounds in complex with lysyl-tRNA synthetase, providing insights into the binding interactions and conformational arrangements [14] [13]. These studies reveal that ASP3026 occupies the ATP-binding site of the enzyme and forms specific interactions with key amino acid residues.
The electronic properties of ASP3026 have been characterized through computational molecular orbital analysis. The compound exhibits a complex electronic distribution pattern consistent with its multi-aromatic structure containing electron-rich nitrogen atoms and electron-withdrawing sulfonyl groups [15].
Molecular docking studies have provided insights into the electronic interactions of ASP3026 with target proteins. The binding mode analysis shows that ASP3026 forms extensive hydrogen bonding networks and hydrophobic interactions within the active site of its target proteins [16] [15]. The electronic distribution analysis reveals that the triazine ring system acts as an electron-accepting center, while the piperazine and piperidine moieties contribute electron density.
Computational studies using density functional theory approaches have been employed to understand the electronic structure and molecular orbital characteristics of ASP3026. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis provides information about the electronic excitation properties and chemical reactivity of the compound [15]. These quantum chemical calculations support the experimental observations regarding the compound's binding affinity and selectivity profiles.